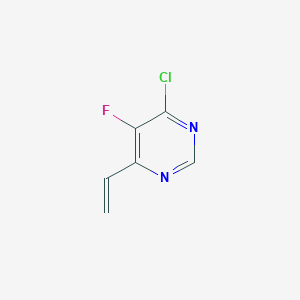
4-Chloro-5-fluoro-6-vinylpyrimidine
Cat. No. B3101873
Key on ui cas rn:
1403893-61-7
M. Wt: 158.56 g/mol
InChI Key: OOPSUAVKHZVJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09388167B2
Procedure details


4,6-Dichloro-5-fluoropyrimidine (6 g, 36.0 mmol) was reacted with potassium vinyl trifluoroborate (1.60 g, 37.8 mmol, 1.05 eq), and caesium carbonate (17.58 g, 1.5 eq) in water/methyl tetrahydrofuran. The reaction was treated with Pd(PPh3)2Cl2 (504 mg, 0.02 eq) and PPh3 (189 mg, 0.02 eq) under argon. The reaction was heated to reflux and held under reflux for 20 hours. The reaction was quenched by the addition of further water and tert-butyl methyl ether. The organic phase was atmospherically distilled to remove the solvents. The residue was purified by column chromatography, 12-100% dichloromethane in hexane. The combined fractions were concentrated by fractional distillation to give 4.1 g (71% yield) of the product as a slightly yellow oil.

[Compound]
Name
potassium vinyl trifluoroborate
Quantity
1.6 g
Type
reactant
Reaction Step One

Name
caesium carbonate
Quantity
17.58 g
Type
reactant
Reaction Step One

Name
water methyl tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Yield
71%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([F:8])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].O.[CH3:17][CH:18]1CCCO1>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[C:7]([F:8])=[C:6]([CH:17]=[CH2:18])[N:5]=[CH:4][N:3]=1 |f:1.2.3,4.5,^1:25,44|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=NC(=C1F)Cl
|
[Compound]
|
Name
|
potassium vinyl trifluoroborate
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
caesium carbonate
|
|
Quantity
|
17.58 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
water methyl tetrahydrofuran
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.CC1OCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
504 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
|
Name
|
|
|
Quantity
|
189 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 20 hours
|
|
Duration
|
20 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by the addition of further water and tert-butyl methyl ether
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The organic phase was atmospherically distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvents
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography, 12-100% dichloromethane in hexane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined fractions were concentrated by fractional distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=NC(=C1F)C=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.1 g | |
| YIELD: PERCENTYIELD | 71% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
